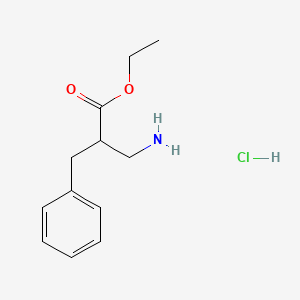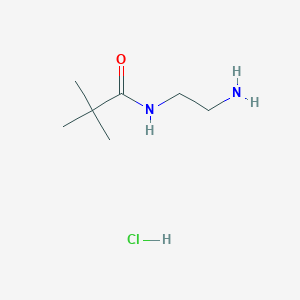![molecular formula C18H23N3 B1520400 (3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine CAS No. 1183888-53-0](/img/structure/B1520400.png)
(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine
Overview
Description
“(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine” is a chemical compound . It is related to 3-Amino-9-ethylcarbazole (AEC), which is commonly used as a chromogenic substrate in immunohistochemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been found to be coplanar-conjugated and uniform in shape . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Synthesis of Carbazoles from Indoles
Carbazoles are important nitrogen heterocycles found in a variety of natural products, pharmaceuticals, and functional materials. Research highlights various synthetic strategies for generating diversely substituted carbazoles using a substrate like substituted amines or indoles. These strategies include transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations, providing a pathway to compounds with significant pharmacological activity (Aggarwal, Sushmita, & Verma, 2019).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes for hazardous amino-compounds. AOPs are considered for degrading amine- and azo-based compounds, including those resistant to conventional degradation. This review covers degradation efficiencies, mechanisms, and conditions influencing the process, underscoring the effectiveness of AOPs in handling recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Amine-Functionalized Metal-Organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) have garnered attention for their strong interaction with CO2, making them promising for CO2 capture. Various methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to prepare amine-functionalized MOFs with high CO2 sorption capacity. These materials also show promise in catalysis and CO2/H2, CO2/CH4, and CO2/N2 separation performance, highlighting their potential applications beyond CO2 capture (Lin, Kong, & Chen, 2016).
Reductive Amination Employing Hydrogen
The reductive amination process, involving aldehydes, ketones, ammonia, or amines, is crucial for synthesizing primary, secondary, and tertiary alkyl amines. Hydrogen serves as an inexpensive and abundant reducing agent, making this process economically viable for large-scale production. This review underscores the advancements in catalyst development, especially those based on earth-abundant metals, facilitating efficient and sustainable amine production (Irrgang & Kempe, 2020).
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of high-grade organic pigments .
Mode of Action
It is known to possess high electron mobility and other favorable electronic properties . These properties suggest that it may interact with its targets by donating or accepting electrons, thereby influencing the electronic properties of the system it is part of .
Biochemical Pathways
Given its use in the synthesis of organic pigments, it may be involved in the biochemical pathways related to color perception and light absorption .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be absorbed and distributed in the body through these solvents .
Result of Action
Given its use in the synthesis of organic pigments, it may contribute to the color properties of these pigments .
Action Environment
The action, efficacy, and stability of (3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its action and efficacy . Furthermore, its stability may be affected by storage conditions, such as temperature .
Properties
IUPAC Name |
N'-[(9-ethylcarbazol-3-yl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-2-21-17-7-4-3-6-15(17)16-12-14(8-9-18(16)21)13-20-11-5-10-19/h3-4,6-9,12,20H,2,5,10-11,13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQFGPBBGIVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCCN)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)





![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
amine hydrochloride](/img/structure/B1520331.png)





![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
